L-Threonyl-L-seryl-L-lysyl-L-tyrosine
Description
L-Threonyl-L-seryl-L-lysyl-L-tyrosine is a tetrapeptide composed of four amino acids: L-threonine (Thr), L-serine (Ser), L-lysine (Lys), and L-tyrosine (Tyr). Its molecular formula is C₂₂H₃₄N₆O₉ (calculated based on analogous structures in and ), with a molecular weight of approximately 526.55 g/mol. The sequence (Thr-Ser-Lys-Tyr) confers unique physicochemical properties, including amphipathicity due to the polar hydroxyl groups of Thr and Ser, the positively charged lysine side chain, and the aromatic tyrosine residue.
Properties
CAS No. |
164984-84-3 |
|---|---|
Molecular Formula |
C22H35N5O8 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H35N5O8/c1-12(29)18(24)21(33)27-17(11-28)20(32)25-15(4-2-3-9-23)19(31)26-16(22(34)35)10-13-5-7-14(30)8-6-13/h5-8,12,15-18,28-30H,2-4,9-11,23-24H2,1H3,(H,25,32)(H,26,31)(H,27,33)(H,34,35)/t12-,15+,16+,17+,18+/m1/s1 |
InChI Key |
JJIQXUOABSKMIJ-QNHTTWNFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-seryl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-seryl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Acyl chlorides or alkyl halides.
Major Products
Oxidation: Dityrosine.
Reduction: Free thiols.
Substitution: Acylated or alkylated peptides.
Scientific Research Applications
L-Threonyl-L-seryl-L-lysyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonyl-L-seryl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, metabolism, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Sequence Differences
Key structural analogs differ in amino acid sequence, substitutions, or side-chain modifications. Examples include:
Enzyme Interactions
- Lysyl Oxidase (LOX) Modulation : Compounds containing lysine (e.g., L-Threonyl-L-seryl-L-lysyl-L-tyrosine) may interact with LOX, an enzyme critical in extracellular matrix remodeling. LOX overexpression correlates with cancer invasiveness (). The lysine residue in the tetrapeptide could serve as a substrate or inhibitor, though this requires experimental validation.
- Tyrosinase Activity : Tyrosine-containing peptides may influence melanin synthesis or thyroid hormone production (). Analogues with methylated tyrosine (e.g., 3-Methyl-L-tyrosine, ) show reduced enzymatic processing due to steric hindrance.
Key Research Findings
- LOX and Cancer: LOX inhibition via β-aminopropionitrile reduces invasiveness in breast cancer cells ().
- Sequence-Dependent Bioactivity : The presence of Arg (e.g., in Gly-Thr-Lys-Arg-Tyr-Met, ) enhances binding to anionic membranes, while Leu substitutions (e.g., Thr-Leu-Gly-Tyr, ) increase hydrophobicity.
- Synthetic Challenges : Acetylation or benzylation of terminal residues () improves stability but may reduce bioavailability.
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